molecular formula C10H10N2S B8068090 5-(4-Methylthiophen-2-yl)pyridin-2-amine

5-(4-Methylthiophen-2-yl)pyridin-2-amine

Cat. No.: B8068090
M. Wt: 190.27 g/mol
InChI Key: BFHNYEUQJRPRDV-UHFFFAOYSA-N
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Description

5-(4-Methylthiophen-2-yl)pyridin-2-amine is a chemical compound for research and development use. It features a pyridin-2-amine group linked to a 4-methylthiophene moiety, a structure often found in ligands for pharmaceutical and materials science research . This molecular architecture suggests potential utility as a building block in medicinal chemistry for the synthesis of novel Schiff bases and other complex molecules, particularly as a precursor for coordination compounds with transition metals . Researchers may employ this compound in exploratory studies targeting various biological pathways. Handling should adhere to strict laboratory safety protocols. This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(4-methylthiophen-2-yl)pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2S/c1-7-4-9(13-6-7)8-2-3-10(11)12-5-8/h2-6H,1H3,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFHNYEUQJRPRDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)C2=CN=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20743104
Record name 5-(4-Methylthiophen-2-yl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20743104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

893738-44-8
Record name 5-(4-Methylthiophen-2-yl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20743104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Pathways for 5 4 Methylthiophen 2 Yl Pyridin 2 Amine

Retrosynthetic Analysis and Strategic Disconnections

A logical retrosynthetic analysis of 5-(4-Methylthiophen-2-yl)pyridin-2-amine identifies the carbon-carbon bond between the pyridine (B92270) and thiophene (B33073) rings as the most strategic disconnection point. This bond formation is amenable to well-established cross-coupling reactions. This primary disconnection leads to two key synthons: a 5-substituted pyridin-2-amine derivative (anionic or halogenated) and a 2-substituted 4-methylthiophene derivative (boronic acid/ester or organozinc).

Alternatively, one could envision constructing one of the heterocyclic rings onto the other. For instance, the thiophene ring could be formed from an appropriately substituted pyridine precursor, or the pyridine ring could be assembled from a thiophene-containing starting material. These approaches, however, often involve more complex multi-step sequences.

Exploration of Precursor Syntheses

The successful synthesis of the target compound relies on the efficient preparation of its constituent heterocyclic precursors.

Derivatization of Methylthiophene Substrates

A crucial precursor for cross-coupling reactions is an appropriately functionalized 4-methylthiophene. For Suzuki-Miyaura coupling, 4-methylthiophene-2-boronic acid is the key reagent. Its synthesis typically starts from 3-methylthiophene, which undergoes lithiation at the 2-position followed by quenching with a trialkyl borate (B1201080) and subsequent acidic workup.

Another key intermediate for Negishi coupling would be a 2-halo-4-methylthiophene. This can be prepared by direct halogenation of 3-methylthiophene, though regioselectivity can be a challenge.

PrecursorStarting MaterialKey Reagents
4-Methylthiophene-2-boronic acid3-Methylthiophenen-Butyllithium, Triisopropyl borate, HCl
2-Bromo-4-methylthiophene (B1283163)3-MethylthiopheneN-Bromosuccinimide (NBS)

Functionalization of Pyridin-2-amine Scaffolds

The pyridin-2-amine core requires functionalization at the 5-position to enable cross-coupling. A common and versatile precursor is 2-amino-5-bromopyridine (B118841). This can be synthesized from 2-aminopyridine (B139424) through electrophilic bromination using bromine in acetic acid. wikipedia.org Care must be taken to control the reaction conditions to minimize the formation of dibrominated byproducts. wikipedia.org

Alternatively, 2-amino-5-iodopyridine (B21400) can be prepared, which often exhibits higher reactivity in cross-coupling reactions.

PrecursorStarting MaterialKey Reagents
2-Amino-5-bromopyridine2-AminopyridineBromine, Acetic Acid
2-Amino-5-iodopyridine2-AminopyridineN-Iodosuccinimide (NIS)

Direct Synthesis Approaches to this compound

With the precursors in hand, the target molecule can be assembled through several direct synthetic methods.

Cross-Coupling Methodologies

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a powerful and widely used method for forming carbon-carbon bonds. The coupling of 2-amino-5-bromopyridine with 4-methylthiophene-2-boronic acid in the presence of a palladium catalyst and a base would afford the desired product. A variety of palladium catalysts, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, can be employed, with the choice of ligand and base being critical for optimizing the reaction yield. libretexts.orgnih.govnih.gov

A typical reaction setup would involve heating the reactants in a suitable solvent system, such as a mixture of toluene (B28343) and water or dioxane and water, with a base like sodium carbonate or potassium phosphate. libretexts.org

Negishi Coupling: The Negishi coupling provides an alternative palladium- or nickel-catalyzed route, reacting an organozinc reagent with an organic halide. wikipedia.orgorgsyn.org In this case, 2-bromo-4-methylthiophene could be converted to its corresponding organozinc reagent and then coupled with 2-amino-5-bromopyridine. This method is known for its high functional group tolerance. wikipedia.orgorgsyn.org

ReactionPyridine PrecursorThiophene PrecursorCatalyst/Reagents
Suzuki-Miyaura 2-Amino-5-bromopyridine4-Methylthiophene-2-boronic acidPd(PPh₃)₄, Na₂CO₃, Toluene/Water
Negishi 2-Amino-5-bromopyridine2-Bromo-4-methylthiophenen-BuLi, ZnCl₂, Pd(PPh₃)₄

Annulation and Cyclization Reactions

Gewald Reaction Modifications: The Gewald reaction is a classic method for the synthesis of 2-aminothiophenes from a ketone or aldehyde, an activated nitrile, and elemental sulfur in the presence of a base. wikipedia.orgresearchgate.netorganic-chemistry.orgarkat-usa.org A hypothetical approach to this compound using this methodology would be more complex and likely involve multiple steps. One could envision a strategy where a precursor containing the pyridin-2-amine moiety is used as a starting material for the construction of the thiophene ring.

Chichibabin Reaction Modifications: The Chichibabin reaction is a method for the direct amination of pyridine and its derivatives at the 2-position using sodium amide. wikipedia.orgyoutube.comscientificupdate.comntu.edu.sggoogle.com A plausible, though likely low-yielding, route would involve the synthesis of 2-(4-methylthiophen-2-yl)pyridine first, followed by its amination using Chichibabin conditions. The initial coupling to form 2-(4-methylthiophen-2-yl)pyridine could be achieved via a Suzuki or Negishi reaction between a 2-halopyridine and the appropriate thiophene precursor. The subsequent amination would then introduce the amino group at the desired position. However, the regioselectivity of the Chichibabin reaction can be influenced by the substituent on the pyridine ring. wikipedia.org

Multi-component Reaction Strategies

Multi-component reactions (MCRs) offer a highly efficient route for the synthesis of polysubstituted pyridine rings by combining three or more starting materials in a single operation. nih.govnih.govnih.gov This approach is advantageous due to its atom economy, reduced number of purification steps, and the ability to rapidly generate molecular complexity from simple precursors. nih.govnih.gov

For the synthesis of the 2-aminopyridine scaffold present in the target molecule, a four-component reaction is a plausible and efficient strategy. researchgate.net A hypothetical, yet chemically sound, MCR for assembling a structure analogous to this compound could involve the condensation of a ketone, malononitrile, an orthoformate, and a primary amine. researchgate.netmdpi.com In this context, the key starting material providing the thiophene moiety would be a ketone derivative such as 1-(4-methylthiophen-2-yl)ethan-1-one.

The general mechanism for such a four-component reaction typically proceeds through a series of sequential steps including Knoevenagel condensation, Michael addition, and subsequent cyclization and aromatization to yield the final 2-aminopyridine product. researchgate.netnih.gov The use of basic mesoporous materials or other catalysts can facilitate this process, often allowing the reaction to proceed under solvent-free conditions. researchgate.net

Table 1: Potential Starting Materials for a Four-Component Synthesis

Component Role Example Starting Material
Ketone 1-(4-Methylthiophen-2-yl)ethan-1-one
Active Methylene Compound Malononitrile
C1 Source / Condensing Agent Triethyl Orthoformate

Mechanistic Investigations of Formation Reactions

The most prevalent and well-studied method for constructing the C-C bond between the pyridine and thiophene rings is the palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille reaction. nobelprize.orglibretexts.org These reactions provide a robust and versatile method for linking sp²-hybridized carbon atoms. libretexts.org A typical approach would involve the coupling of a halogenated pyridine, like 5-bromo-2-aminopyridine, with an organometallic thiophene derivative, such as (4-methylthiophen-2-yl)boronic acid. mdpi.com The catalytic cycle for these reactions is generally understood to proceed through three fundamental steps: oxidative addition, transmetallation, and reductive elimination. libretexts.orgyoutube.com

Elucidation of Rate-Determining Steps

In the context of palladium-catalyzed cross-coupling reactions, the rate-determining step can vary depending on the specific substrates, catalyst, and ligands used. The two most common rate-limiting steps are oxidative addition and reductive elimination. nobelprize.org

Oxidative Addition: This initial step involves the insertion of the palladium(0) catalyst into the carbon-halogen bond of the aryl halide (e.g., 5-bromo-2-aminopyridine). youtube.com The electronic properties of the aryl halide play a crucial role; electron-deficient rings or more reactive C-I or C-Br bonds generally lead to faster oxidative addition.

Transmetallation: This step involves the transfer of the organic group from the organometallic reagent (e.g., the thienyl group from the boronic acid) to the palladium center. nobelprize.org

Reductive Elimination: The final step is the formation of the new C-C bond, where the two coupled organic fragments are expelled from the palladium center, regenerating the active palladium(0) catalyst. nobelprize.orgyoutube.com This step is often faster for electron-rich ligands on the palladium and can be the rate-determining step, particularly when the coupled groups are sterically hindered.

Identification of Reaction Intermediates

The catalytic cycle of a Suzuki-type cross-coupling reaction for the formation of this compound involves several key observable or proposed intermediates.

Table 2: Key Intermediates in a Suzuki Cross-Coupling Catalytic Cycle

Step Intermediate Description General Structure
Catalyst Activation An active, coordinatively unsaturated Pd(0) complex. L₂Pd(0)
Oxidative Addition An organopalladium(II) complex formed after the catalyst inserts into the C-Br bond of the pyridine. L₂Pd(Br)(pyridin-yl)
Transmetallation A palladium complex where the bromide has been exchanged for the thienyl group from the boronic acid derivative. L₂Pd(thienyl)(pyridin-yl)

| Reductive Elimination | The final step where the coupled product is released. | this compound |

The proposed mechanism begins with the oxidative addition of the palladium(0) catalyst to 5-bromopyridin-2-amine to form a Pd(II) intermediate. Following this, transmetallation with the (4-methylthiophen-2-yl)boronate ester occurs, where the thienyl group replaces the bromide on the palladium center. The resulting diorganopalladium(II) species must often undergo cis-trans isomerization to bring the two organic groups adjacent to each other before the final, irreversible reductive elimination step occurs, yielding the desired product and regenerating the Pd(0) catalyst. youtube.com

Stereochemical and Regiochemical Control Studies

For the synthesis of an achiral aromatic compound like this compound, stereochemical considerations are not pertinent to the final product. However, regiochemical control is of paramount importance to ensure the correct connectivity of the final molecule.

The regioselectivity of the product is strictly determined by the substitution pattern of the starting materials in cross-coupling reactions.

Pyridine Moiety: To obtain the desired 2-amino-5-thienylpyridine structure, a 5-halo-2-aminopyridine (or a protected version) is required as the electrophilic partner. Using a different isomer, such as a 3- or 4-halopyridine, would result in a different constitutional isomer.

Thiophene Moiety: The connection at the C2 position of the thiophene ring is ensured by using a 2-organometallic thiophene reagent, such as (4-methylthiophen-2-yl)boronic acid or 2-(tributylstannyl)-4-methylthiophene. The methyl group's position at C4 of the thiophene ring is also pre-determined by the synthesis of this starting material.

Alternative strategies, such as palladium-catalyzed C-H/C-H cross-coupling, offer a different approach where regioselectivity is controlled by the directing ability of existing functional groups and the inherent reactivity of specific C-H bonds. rsc.org For instance, coupling a pyridine N-oxide with 4-methylthiophene could potentially be directed to the C2 and C5 positions of the respective rings, although this would require subsequent reduction of the N-oxide and amination of the pyridine ring. rsc.org

Advanced Structural Characterization and Spectroscopic Analysis of 5 4 Methylthiophen 2 Yl Pyridin 2 Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds in solution.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning proton (¹H) and carbon (¹³C) signals and for establishing the bonding framework and spatial arrangement of the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin couplings, typically through two or three bonds. nih.govnih.gov For 5-(4-Methylthiophen-2-yl)pyridin-2-amine, COSY spectra would show correlations between adjacent protons on the pyridine (B92270) and thiophene (B33073) rings. For instance, the proton at position 3 of the pyridine ring would show a correlation with the proton at position 4, and the proton at position 6. Similarly, the proton at position 3 of the thiophene ring would correlate with the proton at position 5.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹JCH). nih.govnih.gov It is instrumental in assigning the carbon signals based on their attached, and usually more easily assigned, protons. Each CH group in the pyridine and thiophene rings, as well as the methyl group, would exhibit a distinct cross-peak in the HSQC spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing insights into the molecule's conformation and stereochemistry. For this compound, NOESY could help determine the preferred rotational orientation of the thiophene ring relative to the pyridine ring by showing spatial proximity between specific protons on each ring.

Predicted NMR Data:

Based on data for similar structures like 2-aminopyridines and substituted thiophenes, the following table presents the predicted ¹H and ¹³C NMR chemical shifts. chemicalbook.comchemicalbook.comchemicalbook.comwisc.edudocbrown.info

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Pyridine Ring
H-3~6.5 - 7.0~105 - 115
H-4~7.3 - 7.8~135 - 145
H-6~7.9 - 8.3~145 - 150
Thiophene Ring
H-3~6.8 - 7.2~120 - 128
H-5~7.0 - 7.4~125 - 130
Substituents
-NH₂~4.5 - 5.5 (broad)-
-CH₃~2.1 - 2.5~15 - 20
Quaternary Carbons
Pyridine C-2-~155 - 160
Pyridine C-5-~120 - 130
Thiophene C-2-~135 - 145
Thiophene C-4-~130 - 140

Note: These are estimated values and actual experimental shifts can vary based on solvent and other experimental conditions.

No specific solid-state NMR (ssNMR) data has been found for this compound. However, this technique would be valuable for studying the compound in its crystalline form. ssNMR can provide information about molecular packing, conformational differences between molecules in the asymmetric unit of a crystal lattice, and the dynamics of molecular motion in the solid state.

Vibrational Spectroscopy (Infrared and Raman) and Mode Assignment

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The frequencies of these vibrations are characteristic of specific functional groups and bonds.

For this compound, key vibrational modes would include the N-H stretching of the amine group, aromatic C-H stretching, C-N and C=C stretching of the pyridine ring, C-S and C=C stretching of the thiophene ring, and the C-H bending and stretching of the methyl group. researchgate.netnist.gov

Expected Vibrational Frequencies:

Vibrational Mode Expected Wavenumber (cm⁻¹) Typical Intensity (IR) Typical Intensity (Raman)
N-H stretch (amine)3300 - 3500Medium-StrongWeak
Aromatic C-H stretch3000 - 3100Medium-WeakStrong
Aliphatic C-H stretch (methyl)2850 - 3000MediumMedium
C=N, C=C stretch (pyridine)1550 - 1650StrongStrong
C=C stretch (thiophene)1400 - 1550MediumStrong
N-H bend (amine)1580 - 1650MediumWeak
C-N stretch1250 - 1350MediumMedium
C-S stretch (thiophene)600 - 700WeakMedium

In modern chemical analysis, experimental vibrational spectra are often interpreted with the aid of theoretical calculations, typically using Density Functional Theory (DFT). nih.govresearchgate.netnih.gov By calculating the vibrational frequencies of a computationally optimized molecular structure, a theoretical spectrum can be generated. scielo.org.zaiu.edu.sa This theoretical spectrum can then be compared to the experimental IR and Raman spectra, allowing for a more precise and confident assignment of the observed vibrational bands to specific atomic motions within the molecule.

The 2-aminopyridine (B139424) moiety is capable of acting as both a hydrogen bond donor (via the -NH₂ group) and acceptor (via the pyridine nitrogen). In the solid state, this can lead to the formation of extensive intermolecular hydrogen bonding networks. nih.govrsc.org These interactions can significantly influence the crystal packing and can be observed in vibrational spectroscopy through shifts in the N-H stretching frequencies. For instance, hydrogen-bonded N-H stretches typically appear as broader bands at lower frequencies compared to free N-H groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The extended conjugated π-system of this compound, which spans both the pyridine and thiophene rings, is expected to give rise to characteristic absorptions in the UV region.

The primary electronic transitions anticipated for this molecule are π → π* transitions, associated with the promotion of an electron from a bonding π orbital to an antibonding π* orbital. researchgate.net The presence of heteroatoms with lone pairs (nitrogen and sulfur) also allows for n → π* transitions, which involve the promotion of a non-bonding electron to an antibonding π* orbital. chemrxiv.org These n → π* transitions are typically lower in energy (occur at longer wavelengths) and are less intense than π → π* transitions. The solvent polarity can influence the position of these absorption bands.

Expected UV-Vis Absorption Data:

Electronic Transition Expected λ_max (nm) Typical Molar Absorptivity (ε)
π → π~250 - 350High ( > 10,000 M⁻¹cm⁻¹)
n → π~300 - 400Low ( < 1,000 M⁻¹cm⁻¹)

Note: These are general ranges, and the exact absorption maxima and intensities would depend on the specific electronic structure and the solvent used for the measurement.

Characterization of Chromophoric Properties

For instance, studies on various aminopyridine derivatives show absorption maxima (λ_A_) in the ultraviolet region, often around 260-270 nm. nih.gov The electronic absorption spectra of compounds containing phenyl-furo[2,3-b]pyridine moieties exhibit characteristic bands between 250 nm and 390 nm, which are attributed to these π → π* and n → π* transitions. researchgate.net It is anticipated that this compound would display similar absorption characteristics due to the presence of the conjugated pyridine and thiophene ring systems. The amino group on the pyridine ring and the methyl group on the thiophene ring may cause slight shifts in the absorption maxima compared to unsubstituted parent compounds. Theoretical studies on related quinoline (B57606) derivatives have been employed to corroborate experimental UV-Vis spectra, providing a powerful tool for understanding the electronic transitions. nih.gov

Interactive Table: Expected UV-Vis Absorption Characteristics

Transition Type Expected Wavelength Range (nm) Associated Moieties
π → π* 250 - 390 Pyridine-thiophene conjugated system

Solvatochromic Effects

Solvatochromism, the change in a substance's color with the polarity of the solvent, is a phenomenon often observed in molecules with intramolecular charge transfer characteristics. For donor-acceptor type molecules, a shift in the absorption or emission spectra to longer wavelengths (bathochromic shift) is typically seen as solvent polarity increases.

In related systems, such as thienylpyridinium–cyclic enolate betaine (B1666868) dyes, significant solvatochromic effects are observed. rsc.org Similarly, studies on furo[2,3-b]pyridine (B1315467) derivatives have shown that the main fluorescence emission band shifts to longer wavelengths as the polarity of the solvent increases, indicating a more polarized excited state. researchgate.net Given the electron-donating nature of the amino group and the aromatic system, this compound is expected to exhibit positive solvatochromism, particularly in its fluorescence spectrum. This would be due to the stabilization of a more polar excited state in polar solvents. The investigation of solvatochromic behavior in barbituric acid derivatives has also highlighted how intramolecular charge transfer, influenced by solvent polarity, affects the absorption and emission properties. nih.gov

X-ray Diffraction Crystallography

Determination of Solid-State Molecular Architecture

In more complex systems, such as (Z)-2-(pyridin-2-yl)-3-(thiophen-2-yl)acrylonitrile, the thiophene ring was found to be disordered over two orientations. ias.ac.in This type of disorder, often modeled as a rotation around the C-C bond linking the rings, could potentially be observed in the title compound as well. The geometry of the aminopyridine and methylthiophene moieties themselves are expected to conform to standard bond lengths and angles, though minor distortions can arise from intermolecular interactions in the crystal lattice. researchgate.net

Interactive Table: Crystallographic Data for an Analogous Compound (4-(4-Bromo-5-methylthiophen-2-yl)pyridine)

Parameter Value Reference
Crystal System Orthorhombic researchgate.net
Space Group Pbca researchgate.net

Analysis of Intermolecular Interactions and Crystal Packing

The crystal packing of this compound is likely to be dominated by a network of hydrogen bonds and other non-covalent interactions. The primary amino group on the pyridine ring is a potent hydrogen bond donor, while the pyridine nitrogen and the sulfur atom of the thiophene ring can act as hydrogen bond acceptors.

In the crystal structure of a related compound, 2-amino-6-[(1-phenylethyl)amino]-4-(thiophen-2-yl)pyridine-3,5-dicarbonitrile, molecules are linked by N—H⋯N hydrogen bonds into dimers. nih.gov These dimers then form chains which are further interconnected by other N—H⋯N hydrogen bonds, as well as N—H⋯π and π–π stacking interactions, creating a three-dimensional network. nih.gov The π–π stacking interactions, with centroid–centroid distances typically in the range of 3.7 to 3.9 Å, are also crucial for crystal cohesion. nih.gov It is highly probable that similar intermolecular interactions, particularly N—H⋯N hydrogen bonding and π-π stacking between the aromatic rings, play a significant role in the crystal packing of this compound. Analysis using Hirshfeld surfaces on related structures has shown that H⋯H, N⋯H, and C⋯C contacts are significant in stabilizing the crystal structure. ias.ac.in

Polymorphism and Co-crystallization Studies

Polymorphism, the ability of a compound to crystallize in more than one distinct crystal structure, is a well-documented phenomenon in organic molecules. While no specific studies on the polymorphism of this compound have been reported, research on other pyridine derivatives, such as 5-(pyridin-2-ylmethylene)-3-phenyl-2-methylthio-3,5-dihydro-4H-imidazole-4-one, has revealed the existence of multiple polymorphic forms. rsc.org This particular compound was found to exist in three different forms, with transformations between them being temperature-dependent. rsc.org

The potential for polymorphism in this compound is significant, given its capacity for varied intermolecular interactions, especially hydrogen bonding and π-stacking. Different arrangements of these interactions could lead to different crystal packing and, consequently, distinct polymorphs with varying physical properties.

Co-crystallization, the formation of a crystalline solid containing two or more different molecules in a stoichiometric ratio, is another area of interest. The hydrogen bonding capabilities of the amino and pyridine nitrogen atoms make this compound a prime candidate for forming co-crystals with other molecules that have complementary hydrogen bond donor or acceptor sites. However, to date, no co-crystallization studies involving this specific compound have been found in the reviewed literature.

Computational Chemistry and Theoretical Characterization of 5 4 Methylthiophen 2 Yl Pyridin 2 Amine

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure, reactivity, and properties of molecules. arxiv.orgnih.gov For a molecule like 5-(4-Methylthiophen-2-yl)pyridin-2-amine, calculations would typically be performed using a hybrid functional, such as B3LYP, combined with a basis set like 6-311++G(d,p) to provide a reliable balance between accuracy and computational cost for describing its geometry and electronic properties. nih.govnih.gov

The initial step in computational analysis is to determine the most stable three-dimensional structure of the molecule through geometry optimization. This process minimizes the total energy of the molecule by adjusting bond lengths, bond angles, and dihedral angles.

For this compound, a key geometric parameter is the dihedral angle between the pyridine (B92270) and thiophene (B33073) rings. A smaller dihedral angle suggests a more planar conformation, which enhances π-electron delocalization across the molecule. This delocalization is crucial for the electronic and optical properties of conjugated systems. In similar thiophene-pyridine derivatives, these rings are often nearly coplanar, though minor twists can occur due to steric hindrance. researchgate.net The amino group is expected to be coplanar with the pyridine ring to maximize its electron-donating effect.

Table 1: Predicted Optimized Geometric Parameters for this compound (Note: These are representative values based on DFT calculations of similar structures and are for illustrative purposes.)

ParameterBond/AnglePredicted Value
Bond Lengths (Å)
C(pyridine)-C(thiophene)1.46
C(pyridine)-N(amine)1.37
C(thiophene)-S1.72
Bond Angles (°)
C-N-C (pyridine ring)117.5
C-S-C (thiophene ring)92.5
Dihedral Angle (°) Pyridine-Thiophene~10-20

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding a molecule's electronic behavior. researchgate.net The HOMO acts as the electron donor, while the LUMO acts as the electron acceptor. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's chemical reactivity, kinetic stability, and the energy required for electronic excitation. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich aminopyridine and thiophene moieties. In contrast, the LUMO is predicted to be centered on the electron-deficient pyridine ring. This spatial separation of FMOs is characteristic of a donor-π-acceptor (D-π-A) system and facilitates intramolecular charge transfer (ICT) upon excitation. A smaller HOMO-LUMO gap generally implies higher chemical reactivity and is associated with enhanced nonlinear optical properties. researchgate.net

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Note: These are hypothetical values based on DFT calculations of analogous D-π-A systems.)

ParameterPredicted Energy (eV)
EHOMO-5.45
ELUMO-1.35
Energy Gap (ΔE) 4.10

Global Reactivity Descriptors

Global reactivity descriptors, derived from the energies of the FMOs, provide quantitative measures of a molecule's stability and reactivity. nih.gov Key descriptors include:

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Chemical Hardness (η) = (I - A) / 2

Chemical Softness (S) = 1 / (2η)

Electrophilicity Index (ω) = μ² / (2η), where μ is the chemical potential [μ = -(I+A)/2].

High chemical hardness indicates low reactivity and high stability, while high chemical softness suggests the opposite. The electrophilicity index measures the energy stabilization when the system acquires additional electronic charge.

Table 3: Predicted Global Reactivity Descriptors for this compound (Note: Values are calculated from the predicted FMO energies in Table 2.)

DescriptorFormulaPredicted Value (eV)
Ionization Potential (I)-EHOMO5.45
Electron Affinity (A)-ELUMO1.35
Chemical Hardness (η)(I - A) / 22.05
Chemical Softness (S)1 / (2η)0.24
Electrophilicity Index (ω)μ² / (2η)2.89

Molecular Electrostatic Potential (MESP) Surface Mapping

A Molecular Electrostatic Potential (MESP) map is a visual tool that illustrates the charge distribution on the surface of a molecule. It is invaluable for predicting how a molecule will interact with other species, particularly in electrophilic and nucleophilic reactions. pharmaffiliates.com The map uses a color scale where red indicates regions of most negative electrostatic potential (electron-rich), and blue indicates the most positive electrostatic potential (electron-poor), while green represents neutral regions.

For this compound, the MESP map would be expected to show:

Negative Potential (Red/Yellow): Concentrated around the nitrogen atom of the pyridine ring due to its high electronegativity and lone pair of electrons. This region is the most likely site for electrophilic attack.

Positive Potential (Blue): Located around the hydrogen atoms of the amine (-NH₂) group. These electron-deficient sites are susceptible to nucleophilic attack.

Intermediate Potential (Green): Spread across the carbon backbone of the thiophene and pyridine rings.

This predicted charge distribution reinforces the molecule's D-π-A character, with clear electron-rich and electron-poor centers.

Non-Linear Optical (NLO) Property Prediction and Analysis

Molecules with a D-π-A architecture and significant intramolecular charge transfer capabilities often exhibit large nonlinear optical (NLO) responses. taylorfrancis.com These properties are crucial for applications in photonics and optoelectronics, such as optical switching and frequency conversion. The key parameters for NLO activity are the molecular polarizability (α) and the first-order hyperpolarizability (β).

DFT calculations are a standard method for predicting these NLO properties. researchgate.netrsc.org The presence of the electron-donating amino group and the electron-accepting pyridine unit, connected by the polarizable thiophene π-bridge, is expected to give this compound a significant first hyperpolarizability (β) value, making it a promising candidate for NLO applications.

Table 4: Predicted Non-Linear Optical Properties for this compound (Note: These are representative values for illustrative purposes, based on studies of similar thiophene-based NLO chromophores.)

PropertyPredicted Value (esu)
Dipole Moment (μ)~4.5 D
Polarizability (α)~30 x 10-24
First Hyperpolarizability (β)~50 x 10-30

Natural Bonding Orbital (NBO) Analysis for Charge Delocalization

NBO analysis is a theoretical method used to study charge delocalization, hyperconjugative interactions, and the nature of bonding within a molecule. It examines the interactions between filled (donor) and vacant (acceptor) orbitals, providing stabilization energies that quantify the strength of these interactions. For the title compound, NBO analysis could reveal the extent of electron delocalization between the pyridine and thiophene rings and the influence of the amino and methyl substituents. nih.gov This analysis is fundamental to understanding the molecule's electronic stability and reactivity. nih.gov

Computational Spectroscopic Prediction and Validation (NMR, IR, UV-Vis)

Theoretical calculations can predict spectroscopic data with a high degree of accuracy.

NMR: Computational methods can calculate the chemical shifts of ¹H and ¹³C atoms, aiding in the interpretation of experimental NMR spectra. mdpi.commdpi.com

IR: The vibrational frequencies and intensities can be calculated to predict the infrared spectrum. This helps in assigning specific vibrational modes to the functional groups within the molecule, such as N-H stretching in the amine group or C-S stretching in the thiophene ring. mdpi.comresearchgate.net

UV-Vis: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions responsible for UV-Vis absorption, providing insight into the molecule's photophysical properties. nih.govresearchgate.net

For this compound, these predictions would be invaluable for structural confirmation and understanding its electronic transitions.

Intermolecular Interaction Studies (e.g., Hydrogen Bonding, π-π Stacking)

The way molecules pack in a solid state is governed by intermolecular interactions. For the title compound, potential interactions include:

Hydrogen Bonding: The amino group can act as a hydrogen bond donor, potentially forming N-H···N bonds with the pyridine nitrogen of an adjacent molecule. nih.gov

π-π Stacking: The aromatic pyridine and thiophene rings could engage in π-π stacking interactions, which are crucial for stabilizing the crystal structure. researchgate.net

Hirshfeld Surface Analysis and Fingerprint Plots

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal lattice. nih.goveurjchem.com The surface is mapped with properties like d_norm, which highlights regions of close intermolecular contact. The analysis generates 2D fingerprint plots that provide a quantitative summary of different types of atomic contacts (e.g., H···H, C···H, O···H). nih.govresearchgate.net This method offers a detailed picture of the crystal packing environment. nih.govnih.gov

Quantitative Interaction Energy Calculations

To complement the visual nature of Hirshfeld analysis, quantitative calculations of interaction energies between molecular pairs in the crystal lattice can be performed. This provides a numerical value for the strength of different interactions, such as hydrogen bonding and stacking, allowing for a more precise understanding of the forces that determine the crystal packing.

Chemical Reactivity and Derivatization Studies of 5 4 Methylthiophen 2 Yl Pyridin 2 Amine

Amine Reactivity: Alkylation, Acylation, and Arylation Chemistry

The primary amino group at the C2 position of the pyridine (B92270) ring is a key site for nucleophilic reactions. Its reactivity is characteristic of aromatic amines, allowing for the formation of a wide array of derivatives through alkylation, acylation, and arylation.

Alkylation: The nitrogen atom of the amino group can be alkylated using various alkylating agents. Such reactions typically involve the treatment of the amine with alkyl halides or other electrophilic alkyl sources. Depending on the reaction conditions, mono- or di-alkylation can be achieved. Catalytic methods, often employing a heterogeneous catalyst and elevated temperatures (150-320 °C), can facilitate the N-alkylation of aminopyridines. google.com Self-limiting alkylation strategies, which utilize N-aminopyridinium salts, have also been developed to selectively produce secondary amines. acs.org

Acylation: The amino group readily reacts with acylating agents like acid chlorides or anhydrides to form stable amide derivatives. For instance, a common procedure involves refluxing the parent amine with an excess of the acylating agent, such as acetic anhydride, to yield the corresponding acetamide. nih.gov This reaction is generally high-yielding and serves as a reliable method for modifying the amine's electronic properties or for use as a protecting group.

Arylation: N-arylation can be accomplished through cross-coupling reactions, such as the Buchwald-Hartwig amination. This involves reacting the amine with an aryl halide in the presence of a palladium catalyst and a suitable base.

It is important to note that while the heterocyclic rings can undergo electrophilic substitution, reactions like Friedel-Crafts alkylation or acylation are generally incompatible with the free amino group. The Lewis basicity of the amine leads to its coordination with the Lewis acid catalyst (e.g., AlCl₃), deactivating the catalyst and preventing the desired ring substitution.

Table 1: Summary of Amine Reactivity

Reaction Type Reagent Class Conditions Expected Product
N-Alkylation Alkyl Halide (R-X) Base, Heat N-alkyl or N,N-dialkyl derivative
N-Acylation Acid Anhydride ((RCO)₂O) Reflux N-acyl derivative (Amide)
N-Arylation Aryl Halide (Ar-X) Pd-catalyst, Base N-aryl derivative

Heterocycle Functionalization (Pyridine and Thiophene (B33073) Moieties)

Functionalization of the pyridine and thiophene rings provides another avenue for creating complex derivatives. The regioselectivity of these reactions is governed by the electronic effects of the existing substituents.

The susceptibility of the two aromatic rings to electrophilic attack is influenced by the interplay of activating and deactivating effects of their substituents.

Pyridine Ring: The 2-amino group is a potent activating group and directs electrophiles to the ortho (C3) and para (C5) positions. However, the C5 position is already substituted with the thiophene ring. Therefore, electrophilic attack on the pyridine ring is strongly directed to the C3 position. It should be noted that electrophilic substitution on pyridine itself requires vigorous conditions due to the ring's inherent electron-deficient nature. acs.org

Thiophene Ring: Thiophene is generally more reactive than benzene (B151609) towards EAS. nih.gov The regioselectivity on the thiophene ring in this molecule is primarily dictated by the powerful activating effect of the 2-aminopyridinyl group, which enhances the nucleophilicity of the thiophene ring via conjugation. This effect strongly directs incoming electrophiles to the C3 position of the thiophene ring. This is supported by studies on analogous compounds like 5-phenylthiophen-2-amine, where site-selective EAS occurs at the C3 position of the thiophene.

Given these factors, the C3 position of the thiophene ring is the most probable site for electrophilic aromatic substitution.

Table 2: Predicted Regioselectivity for Electrophilic Aromatic Substitution

Ring System Position Directing Influences Predicted Outcome
Pyridine C3 Ortho to activating -NH₂ group Favorable site
Pyridine C4 Meta to -NH₂, meta to thiophene Less favorable site
Pyridine C6 Ortho to ring N, meta to -NH₂ Deactivated, unfavorable
Thiophene C3 Activated by -NH₂ via conjugation Most Favorable Site
Thiophene C5 Ortho to S, adjacent to methyl Less favorable than C3

Directed ortho metalation (DoM) offers a powerful and highly regioselective method for functionalizing the pyridine ring. In this strategy, a directing metalation group (DMG) guides a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho position, forming a lithiated intermediate that can be trapped by an electrophile.

The amino group (-NH₂) is a known DMG. Therefore, treatment of 5-(4-Methylthiophen-2-yl)pyridin-2-amine with a reagent like n-butyllithium would be expected to result in selective deprotonation at the C3 position of the pyridine ring. The resulting organolithium species can then react with a wide variety of electrophiles (e.g., CO₂, aldehydes, alkyl halides) to introduce a new substituent exclusively at this position. To prevent N-deprotonation, the amine may first be protected with a suitable group that can also function as a DMG.

Table 3: Hypothetical Directed Ortho Metalation (DoM) Strategy

Step Reagent/Condition Intermediate/Product Purpose
1. Metalation n-Butyllithium (n-BuLi), THF, -78 °C 3-Lithio-5-(4-methylthiophen-2-yl)pyridin-2-amine Selective deprotonation ortho to the amine DMG
2. Quenching Electrophile (E⁺), e.g., DMF 3-Formyl-5-(4-methylthiophen-2-yl)pyridin-2-amine Introduction of a functional group at C3

Formation of Schiff Bases and Imines from the Amino Group

The primary amino group provides a straightforward handle for the synthesis of imines, also known as Schiff bases, through condensation with aldehydes or ketones. This reversible reaction, typically catalyzed by acid, involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to yield the C=N double bond.

The reaction is versatile, allowing for the introduction of a wide range of substituents (alkyl, aryl, heterocyclic) depending on the carbonyl compound used. The resulting imine functionality is itself a valuable synthetic intermediate and is prevalent in various biologically active molecules and coordination complexes. For example, reacting the title compound with 4-methylbenzaldehyde (B123495) would yield (E)-N-(4-methylbenzylidene)-5-(4-methylthiophen-2-yl)pyridin-2-amine. sigmaaldrich.com

Table 4: Examples of Schiff Base Formation

Carbonyl Reactant IUPAC Name of Product
Benzaldehyde (E)-N-Benzylidene-5-(4-methylthiophen-2-yl)pyridin-2-amine
Acetone N-((E)-Propan-2-ylidene)-5-(4-methylthiophen-2-yl)pyridin-2-amine
4-Methylbenzaldehyde (E)-N-(4-Methylbenzylidene)-5-(4-methylthiophen-2-yl)pyridin-2-amine
Thiophene-2-carbaldehyde (E)-N-(Thiophen-2-ylmethylene)-5-(4-methylthiophen-2-yl)pyridin-2-amine

Cycloaddition Reactions and Formation of Fused Heterocyclic Systems

The 2-aminopyridine (B139424) and 2-aminothiophene scaffolds are fundamental building blocks for constructing fused polycyclic systems. The reactivity of the amino group, often in concert with an adjacent functional group, allows for cyclization reactions to form new rings.

One common strategy involves the reaction of 2-aminopyridine derivatives with β-dicarbonyl compounds or their equivalents to construct a fused pyrimidine (B1678525) ring. For example, reaction with diethyl malonate can lead to the formation of a pyrido[1,2-a]pyrimidin-4-one ring system. acs.org Similarly, 2-aminonicotinate derivatives can be cyclized into pyrido[2,3-d]pyrimidines. nih.gov

Following this logic, this compound could be reacted with appropriate bifunctional reagents to generate novel fused heterocyclic structures. For instance, condensation with a 1,3-diketone could potentially lead to the formation of a thieno[2',3':5,6]pyrido[1,2-a]pyrimidine system after intramolecular cyclization and dehydration. Such reactions expand the structural diversity accessible from this starting material, opening pathways to complex molecules with potential applications in materials science and medicinal chemistry. astate.edumdpi.com

Table 5: Potential Strategies for Fused Heterocycle Synthesis

Reagent Class Fused System Type Potential Product Skeleton
1,3-Diketone (e.g., Acetylacetone) Pyrimidine Pyrido[1,2-a]pyrimidine
α,β-Unsaturated Carbonyl Dihydropyrimidine Fused Dihydropyrimidine
Isothiocyanate (R-NCS) Thiourea then Pyrimidine Pyrido[1,2-a] astate.edunasa.govnih.govtriazine-thione

Stability and Degradation Pathways under Controlled Chemical Environments

Oxidative Degradation: The primary amino group and the pyridine nitrogen are susceptible to oxidation. Studies on similar aminopyridine compounds, such as 3,4-diaminopyridine, have shown that exposure to oxidative stress (e.g., hydrogen peroxide) can lead to the formation of nitro derivatives and N-oxides. nih.gov The salt form of aminopyridines often exhibits greater stability against oxidation because the lone pair of electrons on the pyridine nitrogen is engaged. nih.gov

Thiophene Ring Degradation: The thiophene ring, while aromatic, can also be degraded. Radiolysis (exposure to high-energy radiation) can cause its destruction. nasa.gov Additionally, certain microorganisms can metabolize substituted thiophenes, typically initiating degradation through oxidation of the sulfur atom, which can ultimately lead to ring cleavage and the formation of sulfates. nih.gov

Therefore, under controlled chemical environments, care should be taken to avoid strong oxidizing agents. The compound is expected to be most stable in an inert atmosphere, protected from light and strong acids or bases.

Table 6: Potential Degradation Pathways

Condition Affected Moiety Potential Degradation Product(s)
Strong Oxidizing Agent (e.g., H₂O₂) Amino Group / Pyridine Ring Nitro-substituted pyridine, Pyridine-N-oxide
Strong Oxidizing Agent (e.g., peroxy acids) Thiophene Ring Thiophene-S-oxide, Thiophene-S,S-dioxide
Radiolysis / Microbial Action Thiophene Ring Ring-opened products, Sulfates

Coordination Chemistry of 5 4 Methylthiophen 2 Yl Pyridin 2 Amine As a Ligand

Design and Synthesis of Metal Complexes

The synthesis of metal complexes with ligands analogous to 5-(4-methylthiophen-2-yl)pyridin-2-amine, such as those derived from 2-aminopyridine (B139424) and thiophene (B33073) derivatives, typically involves the reaction of the ligand with a metal salt in a suitable solvent. jscimedcentral.com For instance, complexes of N-[2-thienylmethylidene]-2-aminopyridine (TNAPY), a Schiff base formed from 2-thiophenecarboxaldehyde and 2-aminopyridine, have been successfully prepared with a range of divalent metal ions including Fe(II), Co(II), Ni(II), Cu(II), Zn(II), and Cd(II). he.com.br The general procedure involves mixing a solution of the ligand with a solution of the corresponding metal chloride in a 2:1 ligand-to-metal molar ratio in an ethanolic medium. he.com.br The resulting complexes, with the general formula ML₂Cl₂, are often obtained as precipitates which can be isolated by filtration, washed, and dried. he.com.br

Similarly, the synthesis of copper(II), cobalt(II), and zinc(II) complexes with N-(2-pyridyl)-3-thienylalkyl-carboxamide ligands is achieved by combining solutions of the ligand and the appropriate metal salt (e.g., perchlorate (B79767) or chloride) in methanol (B129727) or ethanol. nih.gov These reactions typically yield crystalline products upon standing for several days. nih.gov It is anticipated that similar synthetic strategies can be employed for the preparation of metal complexes of this compound. The choice of metal salt and solvent can influence the stoichiometry and structure of the resulting complex. jscimedcentral.comnih.gov

Table 1: Representative Synthetic Conditions for Analogous Ligand-Metal Complexes

Ligand Metal Salt Solvent Molar Ratio (L:M) Resulting Complex
N-[2-thienylmethylidene]-2-aminopyridine (TNAPY) FeCl₂, CoCl₂, NiCl₂, CuCl₂, ZnCl₂, CdCl₂ Ethanol 2:1 [M(TNAPY)₂Cl₂]

This table presents data from analogous systems to illustrate potential synthetic routes.

Coordination Modes and Ligand Denticity

The coordination behavior of this compound is dictated by the presence of multiple donor atoms: the nitrogen atom of the pyridine (B92270) ring, the nitrogen atom of the amino group, and the sulfur atom of the thiophene ring. The steric and electronic properties of the ligand, as well as the nature of the metal ion and the reaction conditions, will determine which of these sites participate in coordination.

Based on studies of analogous ligands, this compound can act as a bidentate or potentially a monodentate ligand. In complexes of the related Schiff base TNAPY, coordination occurs through the nitrogen of the azomethine group and the sulfur of the thiophene ring, demonstrating the ability of both moieties to bind to a metal center. he.com.br The involvement of the thiophene sulfur in coordination is a key feature of such ligands. he.com.br

For N-(2-pyridyl)-3-thienylalkyl-carboxamide complexes, coordination is observed through the pyridine nitrogen and the carbonyl oxygen of the amide group, forming a stable chelate ring. nih.gov In these cases, the thiophene sulfur does not participate in coordination. nih.gov In the case of this compound, the primary coordination sites are likely to be the pyridine nitrogen and the exocyclic amino nitrogen, forming a stable five-membered chelate ring, a common coordination mode for 2-aminopyridine derivatives. mdpi.com However, the potential for the thiophene sulfur to also coordinate, possibly leading to bridging interactions or higher denticity, cannot be discounted, especially with soft metal ions that have a higher affinity for sulfur donors. The steric hindrance from the methyl group on the thiophene ring might also influence the coordination mode.

Spectroscopic Characterization of Metal Complexes

Spectroscopic techniques are invaluable for elucidating the coordination of this compound to a metal center. Shifts in the characteristic vibrational and resonance frequencies upon complexation provide direct evidence of ligand-metal bond formation.

In the infrared (IR) spectra of metal complexes of analogous ligands, significant shifts in the vibrational frequencies of the functional groups involved in coordination are observed. For complexes of N-(2-pyridyl)-3-thienylalkyl-carboxamides, the amide I band (C=O stretch) is lowered by approximately 40 cm⁻¹, consistent with coordination of the carbonyl oxygen. nih.gov Concurrently, the pyridine ring deformation band shifts to a higher frequency, indicating coordination of the pyridine nitrogen. nih.gov For complexes of the TNAPY Schiff base, the C=N (azomethine) stretching vibration shifts to a lower frequency upon coordination, while a shift in the C-S-C stretching vibration of the thiophene ring to lower wavenumbers suggests the involvement of the thiophene sulfur in bonding. he.com.br

For this compound complexes, coordination through the pyridine and amino nitrogens would be expected to alter the ν(N-H) and pyridine ring vibrational modes. In ¹H NMR spectroscopy, coordination of the ligand is supported by downfield shifts of the proton signals of the pyridine and thiophene rings. In the complexes of the TNAPY ligand with diamagnetic Zn(II) and Cd(II) ions, the signals for the thiophene ring proton and the azomethine proton show a downfield shift of 1-2 ppm. he.com.br Similar shifts would be anticipated for the aromatic protons of this compound upon complexation.

Table 2: Expected IR and ¹H NMR Spectral Shifts upon Coordination of this compound

Spectroscopic Technique Functional Group/Proton Expected Shift upon Coordination Rationale
IR Pyridine ring vibrations Shift to higher frequency Coordination of pyridine nitrogen
IR N-H stretching (amino group) Shift to lower frequency Coordination of amino nitrogen
IR C-S stretching (thiophene) Shift to lower frequency Potential coordination of thiophene sulfur
¹H NMR Pyridine ring protons Downfield shift Change in electronic environment upon coordination
¹H NMR Thiophene ring protons Downfield shift Change in electronic environment upon coordination

This table is predictive and based on data from analogous systems.

The electronic spectra of the metal complexes provide information about the geometry around the metal ion and the nature of the electronic transitions. nih.gov In the UV-Vis spectra of complexes of the TNAPY ligand, the intra-ligand π→π* and n→π* transitions are shifted to lower frequencies compared to the free ligand, confirming coordination. he.com.br The electronic spectra of the Fe(II), Co(II), and Ni(II) complexes of TNAPY are indicative of a distorted octahedral geometry, while the Cu(II) complex exhibits a spectrum consistent with a compressed octahedral or square planar geometry. he.com.br

The d-d transitions observed in the visible region of the spectra are characteristic of the metal ion and its coordination environment. nih.gov For instance, copper(II) complexes of N-(2-pyridyl)-3-thienylalkyl-carboxamide show a broad band around 677 nm, which is characteristic of d-d transitions (²B₁ → ²E) in a tetragonally distorted ligand field. nih.gov The energies and intensities of these transitions are dependent on the ligand field strength and the symmetry of the complex. nih.govnih.gov

Structural Analysis of Coordination Complexes (X-ray Crystallography)

For example, the crystal structures of Cu(II), Co(II), and Zn(II) complexes of N-(2-pyridyl)-3-thienylalkyl-carboxamides reveal that the ligand acts as a bidentate chelating agent, coordinating through the pyridine nitrogen and the amide oxygen. nih.gov These complexes exhibit varied coordination geometries, including distorted square pyramidal and octahedral, often with solvent molecules or counter-ions occupying the remaining coordination sites. nih.gov

In complexes of 2-aminopyridine derivatives, it is common for the ligand to coordinate in a monodentate fashion through the pyridine nitrogen or as a bidentate N,N'-chelating ligand. mdpi.com The formation of dimeric or polymeric structures through bridging ligands or hydrogen bonding interactions is also frequently observed. mdpi.comnih.gov Given the potential for hydrogen bonding through the non-coordinating amino group (if coordination occurs through the pyridine nitrogen and thiophene sulfur) or the thiophene sulfur (if coordination is through the pyridine and amino nitrogens), it is plausible that complexes of this compound could form extended supramolecular architectures. nih.gov

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
N-[2-thienylmethylidene]-2-aminopyridine (TNAPY)
2-thiophenecarboxaldehyde
2-aminopyridine
N-(2-methylpyridyl)-3-thienyl-alkyl-carboxamide

Geometry around the Metal Center

The geometry around the metal center in complexes with 2-aminopyridine-type ligands is highly dependent on the metal ion, its oxidation state, and the other ligands present in the coordination sphere. Based on studies of similar ligands, several geometries can be expected for complexes of this compound.

For instance, with copper(II), both distorted octahedral and square pyramidal geometries are common. nih.govresearchgate.net In a hypothetical complex such as [Cu(L)2Cl2], where L is this compound, a distorted octahedral geometry could be adopted. The bidentate nature of the ligand would lead to a coordination environment where the two nitrogen atoms from each ligand and two chloride ions complete the coordination sphere of the copper ion.

In the case of cobalt(II) complexes, tetrahedral geometries are frequently observed, particularly with bulkier ligands or in the presence of certain counter-ions. For example, a complex of the type [Co(L)Cl2] would likely exhibit a distorted tetrahedral geometry. nih.gov

For other transition metals, a variety of coordination numbers and geometries are possible. The table below summarizes some common geometries observed for metal complexes with analogous 2-aminopyridine ligands.

Metal IonTypical Coordination GeometriesExample Complex (with analogous ligand)Reference
Cu(II)Distorted Octahedral, Square Pyramidal[Cu(3-aminopyridine)2(NCS)2] nih.gov
Co(II)Distorted Tetrahedral[Co(thiophene-2-carboxylate)Cl(2-amino-4,6-dimethoxypyrimidine)(H2O)] nih.gov
Zn(II)Tetrahedral, Distorted Trigonal Bipyramidal[Zn(amino acid substituted bis(2-picolyl)amine)Br2] rsc.org
Ni(II)OctahedralNi(amino acid substituted bis(2-picolyl)amine)22 rsc.org

Influence of Ligand Conformation on Complex Structure

The dihedral angle between the pyridine and thiophene rings will affect the packing of the ligands in the crystal lattice. This, in turn, can influence the intermolecular interactions, such as π-π stacking, which are common in complexes containing aromatic rings. nih.gov While the thiophene ring is not expected to directly coordinate to the metal, its orientation can sterically hinder the approach of other ligands or solvent molecules to the metal center.

Furthermore, the amino group's hydrogen atoms are capable of forming intramolecular or intermolecular hydrogen bonds. Intramolecular hydrogen bonding with an anionic ligand (e.g., a halide) can stabilize the complex. Intermolecular hydrogen bonding between the amino groups of adjacent ligands can lead to the formation of supramolecular architectures, such as chains or sheets. nih.govnih.gov The conformation of the ligand, particularly the rotation around the C-C bond connecting the pyridine and thiophene rings, will dictate the feasibility and nature of these hydrogen bonding interactions.

Electronic and Magnetic Properties of Metal Complexes

The electronic and magnetic properties of metal complexes are fundamentally linked to the identity of the central metal ion and the ligand field it experiences. For complexes of this compound, these properties will be largely determined by the d-electron configuration of the metal and the geometry of the coordination sphere.

Paramagnetism is expected for complexes with unpaired electrons, a common feature for many transition metal complexes. youtube.com The magnitude of the magnetic moment can provide insights into the number of unpaired electrons and thus the spin state of the metal ion.

For example, a d9 copper(II) complex, regardless of whether it is in an octahedral or square planar environment, will have one unpaired electron and is therefore expected to be paramagnetic. The magnetic susceptibility of copper(II) complexes with substituted 2-aminopyridine ligands has been studied, and they often exhibit magnetic behavior consistent with weakly interacting magnetic centers. tandfonline.com

Cobalt(II) in a high-spin tetrahedral geometry (d7) will possess three unpaired electrons, leading to a significant magnetic moment. In an octahedral field, it could be either high-spin (three unpaired electrons) or low-spin (one unpaired electron), depending on the ligand field strength. Given that aminopyridine ligands are generally not strong-field ligands, high-spin configurations are more probable.

The electronic spectra (UV-Vis) of these complexes are also informative. The d-d transitions, although often weak, provide information about the splitting of the d-orbitals and thus the geometry of the complex. Charge transfer bands, which are typically more intense, can also be observed. For instance, copper(II) complexes with pyridine-amide ligands show absorption energies that are dependent on the coordination number. mdpi.com

The table below provides illustrative magnetic data for complexes with analogous ligands.

Complex (with analogous ligand)Metal IonSpin StateTheoretical Magnetic Moment (μB)Experimental Magnetic Moment (μB)Reference
(5-IAP)2CuCl4 (polymorph 1)Cu(II)S = 1/21.73~2.14 (from C = 0.43) tandfonline.com
(5-IAP)2CuCl4 (polymorph 2)Cu(II)S = 1/21.73~2.19 (from C = 0.45) tandfonline.com

Note: The experimental magnetic moments are derived from the Curie constant (C) reported in the literature, where μeff ≈ 2.828√C.

Potential Applications in Materials Science and Industrial Chemistry Non Biological

Incorporation into Polymeric Systems

The bifunctional nature of 5-(4-methylthiophen-2-yl)pyridin-2-amine, featuring a polymerizable thiophene (B33073) ring and a reactive amino group, suggests its utility as a monomer or a functional building block in polymer chemistry. Thiophene and its derivatives are well-known for their ability to form conductive polymers through electropolymerization or chemical oxidation. The resulting polythiophenes are a cornerstone of organic electronics. The amino group on the pyridine (B92270) ring offers a site for further chemical modification, allowing for the covalent attachment of this unit into various polymer backbones, such as polyamides or polyimides, thereby imparting specific electronic or optical properties to the bulk material.

Furthermore, the pyridine nitrogen and the exocyclic amine can act as ligands to coordinate with metal ions. This capability allows for the formation of coordination polymers. Research on similar structures, such as the synthesis of Fe(III) coordination polymers with 2-amino-4-methylthiazole, demonstrates the principle of using such amino-heterocyclic compounds to create extended, metal-organic frameworks. mdpi.com These materials are of interest for their potential applications in catalysis, gas storage, and as magnetic materials. The solid-state polymerization of related diacetylene monomers containing a pyrimidine (B1678525) ring also points to potential polymerization strategies for derivatives of the title compound. researchgate.net

Table 1: Potential Polymerization Strategies for this compound Derivatives

Polymerization MethodFunctional Group UtilizedPotential Polymer Type
ElectropolymerizationThiophene ringConductive Polymer
Oxidative CouplingThiophene ringConductive Polymer
PolycondensationAmino groupPolyamide, Polyimide
Coordination PolymerizationPyridine & Amino NitrogensMetal-Organic Framework

Use as Precursors for Organic Electronic Materials

The conjugated system formed by the thiophene and pyridine rings in this compound makes it a promising precursor for organic electronic materials. Thiophene-based oligomers and polymers are extensively studied for their semiconductor properties, which are crucial for applications in Organic Field-Effect Transistors (OFETs), Organic Light-Emitting Diodes (OLEDs), and organic photovoltaics. u-tokyo.ac.jprsc.orgnih.govresearchgate.netgoogle.com

A closely related compound, 4-(4-bromo-5-methylthiophen-2-yl)pyridine, has been utilized as a precursor for diarylethene derivatives. rsc.orgresearchgate.net Diarylethenes are a class of photochromic molecules that can be switched between two states with light, making them interesting for optical data storage and molecular switches. The structural similarity suggests that this compound could be similarly functionalized and used to build photoresponsive materials. The combination of an electron-donating thiophene unit and an electron-accepting pyridine unit can create a donor-acceptor (D-A) structure, which is a common design principle for materials with desirable charge-transport and photophysical properties. rsc.org

Table 2: Potential Applications in Organic Electronics

ApplicationKey PropertyRole of this compound
Organic Field-Effect Transistors (OFETs)Charge carrier mobilityBuilding block for semiconducting oligomers/polymers
Organic Light-Emitting Diodes (OLEDs)ElectroluminescencePrecursor for emissive or charge-transport layers
Organic Photovoltaics (OPVs)Light absorption, charge separationComponent of donor or acceptor materials
Molecular SwitchesPhotochromismPrecursor for photoresponsive molecules

Role in Dye Chemistry and Pigment Development

The structural motifs within this compound are frequently found in dyes and pigments. The 2-aminothiophene subunit is a well-established precursor for the synthesis of azo dyes. molport.com The diazotization of the amino group, followed by coupling with a suitable aromatic compound, can lead to a wide range of colored compounds with potential applications in textiles, printing, and as pigments. researchgate.net The color and properties of the resulting azo dyes can be tuned by the choice of the coupling partner.

More directly, research into the photophysical properties of 4-(5-methylthiophen-2-yl)pyridinium–cyclic enolate betaine (B1666868) dyes highlights the utility of the methylthiophen-yl-pyridine core in creating fluorescent molecules. researchgate.netnih.gov These betaine dyes exhibit intramolecular charge transfer (ICT), a process fundamental to the function of many solvatochromic and fluorescent dyes. By modifying the substituents, it is possible to tune the emission wavelengths and quantum yields. The presence of the amino group in this compound provides a handle for quaternization to form pyridinium-based dyes or for other modifications to fine-tune the electronic properties and, consequently, the color and fluorescence of the resulting dyes.

Exploration as Catalysis Promoters (excluding biological systems)

In the field of non-biological catalysis, the pyridine and amino groups of this compound can act as ligands to coordinate with transition metals, forming complexes that can promote or catalyze chemical reactions. Aminopyridine derivatives are known to form stable complexes with various metals, and these complexes have shown catalytic activity in a range of organic transformations.

For instance, nickel and palladium complexes of (4-methyl-pyridin-2-yl)-(2,4,6-trimethyl-phenyl)-amine have been used as catalysts in Suzuki cross-coupling reactions and in the polymerization of methylsilanes. researchgate.net The electronic properties of the ligand, which are influenced by the substituents on both the pyridine and phenyl rings, play a crucial role in the activity and selectivity of the catalyst. The thiophene moiety in this compound would introduce different electronic and steric effects compared to a phenyl group, potentially leading to novel catalytic activities. The ability to fine-tune the ligand structure makes this class of compounds attractive for developing new catalysts for cross-coupling reactions, polymerization, and other industrially important processes. u-tokyo.ac.jp

Supramolecular Assembly and Self-Organization

Supramolecular chemistry involves the study of systems held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. The structure of this compound is well-suited for participating in such interactions, leading to self-assembly and the formation of ordered structures.

The amino-pyridine fragment can form strong intermolecular hydrogen bonds, specifically N-H···N interactions, which can lead to the formation of dimers or one-dimensional chains. nih.gov Additionally, the aromatic thiophene and pyridine rings can engage in π-π stacking interactions, which are crucial for the organization of molecules in the solid state. A related compound, 4-(4-bromo-5-methylthiophen-2-yl)pyridine, exhibits π-π stacking interactions in its crystal structure. rsc.orgresearchgate.net The interplay of these non-covalent forces can direct the self-organization of the molecules into well-defined architectures, a key principle in crystal engineering and the design of functional organic materials. The ability to form such ordered assemblies is important for applications where molecular alignment is critical, such as in organic semiconductors and nonlinear optical materials.

Q & A

Q. What are the standard synthetic routes for 5-(4-Methylthiophen-2-yl)pyridin-2-amine, and how are reaction conditions optimized?

The compound is synthesized via cross-coupling reactions, such as Suzuki-Miyaura couplings, to link the pyridine and thiophene moieties. Key parameters include:

  • Catalysts : Palladium-based catalysts (e.g., Pd(PPh₃)₄) under inert atmospheres (N₂/Ar) to prevent oxidation .
  • Temperature : Controlled heating (80–120°C) to balance reaction rate and side-product formation .
  • Monitoring : Thin-layer chromatography (TLC) and NMR spectroscopy are used to track reaction progress and confirm intermediate formation .
    Yield optimization involves iterative adjustments of solvent polarity (e.g., DMF or toluene) and stoichiometric ratios of reactants.

Q. What analytical techniques are critical for characterizing this compound?

  • 1H/13C NMR : Assigns proton and carbon environments, confirming substitution patterns (e.g., methylthiophene attachment at pyridine C5) .
  • LCMS (ESI) : Validates molecular weight (e.g., observed [M+H]+ peak) and purity .
  • X-ray crystallography (if applicable): Resolves 3D conformation and intermolecular interactions (e.g., π-stacking in crystalline form) .

Q. What preliminary biological activities are associated with this compound?

  • Antimicrobial assays : Tested against Gram-positive/negative bacteria (e.g., E. coli, S. aureus) using broth microdilution to determine MIC values .
  • Enzyme inhibition : Evaluated via kinase or protease inhibition assays (e.g., TrkA kinase) to identify potential therapeutic targets .
  • Cellular uptake : Fluorescence tagging or radiolabeling studies assess membrane permeability and intracellular distribution .

Advanced Research Questions

Q. How do structural modifications of this compound influence its structure-activity relationships (SAR)?

  • Thiophene substitution : Replacing the methyl group with halogens (e.g., Cl, F) alters electron density, impacting binding affinity to enzymes like TrkA .
  • Pyridine core modifications : Introducing electron-withdrawing groups (e.g., -CF₃) at C3/C4 positions enhances metabolic stability but may reduce solubility .
  • Hybrid analogs : Fusion with indole or morpholine rings (e.g., derivatives in ) broadens biological activity spectra, such as antiproliferative effects .

Q. How can computational methods resolve contradictions in experimental binding data?

  • Molecular docking : Compares binding poses in protein active sites (e.g., TrkA kinase) to identify key interactions (e.g., hydrogen bonds with ATP-binding pockets) .
  • MD simulations : Assess stability of ligand-protein complexes over time, explaining discrepancies in IC₅₀ values across assay conditions .
  • QSAR models : Correlate substituent physicochemical properties (e.g., logP, polar surface area) with activity data to prioritize synthetic targets .

Q. What strategies mitigate low yields or impurities in large-scale synthesis?

  • Catalyst screening : High-throughput testing of Pd/XPhos systems improves coupling efficiency .
  • Purification : Gradient flash chromatography or recrystallization in ethanol/water mixtures enhances purity (>95%) .
  • Process optimization : Continuous-flow reactors reduce reaction times and improve reproducibility for multi-step syntheses .

Q. How do pharmacokinetic studies inform lead optimization?

  • Metabolic stability : Liver microsome assays identify vulnerable sites (e.g., methylthiophene oxidation) for deuteration or fluorination .
  • Plasma protein binding : Equilibrium dialysis quantifies free fraction, guiding dose adjustments in in vivo models .
  • CYP inhibition : Screening against cytochrome P450 isoforms (e.g., CYP3A4) minimizes drug-drug interaction risks .

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